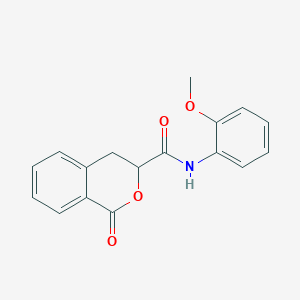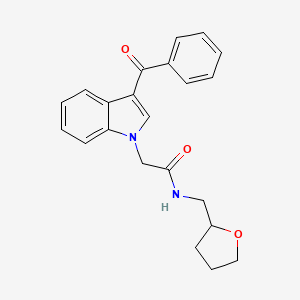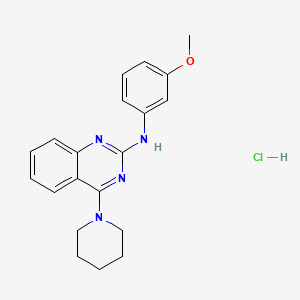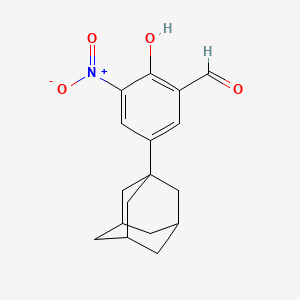![molecular formula C29H30N4O4 B4105035 2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B4105035.png)
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide
Overview
Description
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound It is characterized by the presence of methoxyphenoxy and phthalazinyl groups, which are linked through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Formation of the Phthalazinyl Intermediate: This step involves the reaction of phthalazine with an appropriate halogenated compound to form the phthalazinyl intermediate.
Coupling Reaction: The methoxyphenoxy and phthalazinyl intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions may target the acetamide or phthalazinyl groups, potentially leading to the formation of amines or other reduced products.
Substitution: The compound may undergo substitution reactions, particularly at the aromatic rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the acetamide group could yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.
Biology
In biology, the compound could be studied for its potential biological activity. It may interact with various biological targets, such as enzymes or receptors, and could be investigated for its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential pharmacological effects. It may have activity against certain diseases or conditions, and could be developed into a drug candidate.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in various chemical processes. Its unique structure may impart specific properties to materials or products.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide: This compound itself.
Other Methoxyphenoxy Compounds: Compounds with similar methoxyphenoxy groups.
Other Phthalazinyl Compounds: Compounds with similar phthalazinyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure may impart unique properties that are not found in other similar compounds, making it valuable for specific research or industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-piperidin-1-ylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-35-21-11-13-22(14-12-21)37-19-27(34)30-25-18-20(10-15-26(25)33-16-6-3-7-17-33)28-23-8-4-5-9-24(23)29(36-2)32-31-28/h4-5,8-15,18H,3,6-7,16-17,19H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQYJAJTILBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)OC)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4104953.png)
![6-Amino-4-(3-nitrophenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104954.png)

![1-(2-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4104965.png)
![6-amino-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104969.png)

![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4104978.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4104984.png)

![N-benzyl-2-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4104996.png)

![1-BENZOYL-1-METHYL-1A-(MORPHOLINOCARBONYL)-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE](/img/structure/B4105016.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4105033.png)
![1-(1-adamantylacetyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4105050.png)
